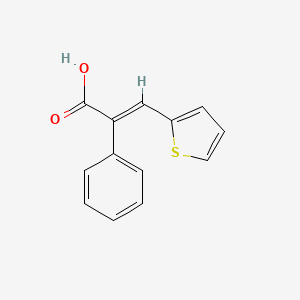
AMMONIUM 6-MOLYBDOCOBALTATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 6-Molybdocobaltate is a complex salt featuring cobalt and molybdenum atoms. It is known for its versatile properties and is represented by the chemical formula (NH4)3(CoMo6O24H6). This compound appears as a turquoise-blue crystalline powder and is utilized in various fields such as catalysis and analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium 6-Molybdocobaltate can be synthesized through the reaction of ammonium heptamolybdate with cobalt nitrate in an acidic medium. The reaction typically involves the following steps:
- Dissolution of ammonium heptamolybdate in water.
- Addition of cobalt nitrate to the solution.
- Acidification of the mixture with nitric acid.
- Precipitation of the product by adjusting the pH.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final crystalline powder .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium 6-Molybdocobaltate primarily undergoes oxidation reactions. It acts as a catalyst in various organic synthesis processes, promoting the oxidation of alcohols, cycloalkanes, and other substrates.
Common Reagents and Conditions:
Oxidation of Alcohols: Typically involves the use of this compound in the presence of an oxidizing agent such as hydrogen peroxide or molecular oxygen.
Oxidation of Cycloalkanes: Conducted under similar conditions, often in the presence of a solvent like acetonitrile.
Major Products:
Oxidation of Alcohols: Produces aldehydes or ketones.
Oxidation of Cycloalkanes: Yields cycloalkanones or cycloalkanols
Applications De Recherche Scientifique
Ammonium 6-Molybdocobaltate has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in oxidation reactions, contributing to advancements in organic synthesis.
Analytical Chemistry: Employed as a reagent for the detection and quantification of phosphate ions in aqueous solutions.
Materials Science: Utilized in the preparation of optoelectronic materials and the study of functional materials.
Energy Storage Technologies:
Mécanisme D'action
The mechanism by which Ammonium 6-Molybdocobaltate exerts its catalytic effects involves the formation of a weak complex between the reactants. The cobalt center in the compound facilitates electron transfer, leading to the oxidation of the substrate. The reaction proceeds through the generation of free radicals, which undergo further oxidation to form the final products .
Comparaison Avec Des Composés Similaires
- Ammonium Perrhenate
- Cerium Ammonium Nitrate
- Ammonium Heptamolybdate
- Ammonium Octamolybdate
Comparison: Ammonium 6-Molybdocobaltate is unique due to its specific combination of cobalt and molybdenum atoms, which imparts distinct catalytic properties. Unlike other similar compounds, it demonstrates high stability under various reaction conditions and is particularly effective in oxidation reactions .
Propriétés
Numéro CAS |
12139-65-0 |
|---|---|
Formule moléculaire |
CoH18Mo6N3O24 |
Poids moléculaire |
1078.72 |
Synonymes |
AMMONIUM 6-MOLYBDOCOBALTATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










